![molecular formula C11H18N2O3 B12664204 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine CAS No. 93841-27-1](/img/structure/B12664204.png)
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is a chemical compound known for its unique structure and properties. It is a derivative of benzene, featuring multiple ethoxy groups and two amine groups attached to the benzene ring. This compound is primarily used in laboratory settings for various research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amine groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines .
Applications De Recherche Scientifique
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Similar structure but with additional ethoxy groups.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: Contains an aldehyde group instead of amine groups
Uniqueness
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is unique due to its specific arrangement of ethoxy and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Propriétés
Numéro CAS |
93841-27-1 |
|---|---|
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-[2-(2-methoxyethoxy)ethoxy]benzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2O3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,12-13H2,1H3 |
Clé InChI |
GMPUUJWLECIAGZ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC1=C(C=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





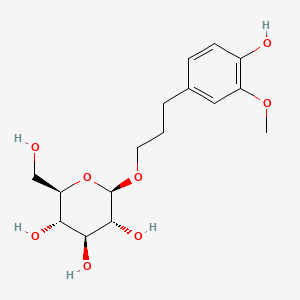
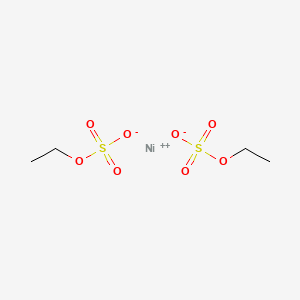
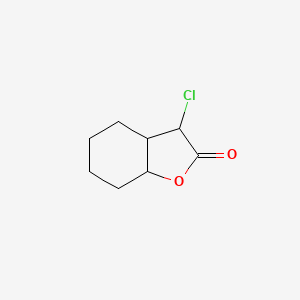


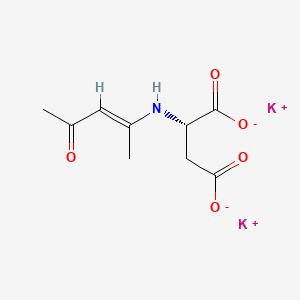
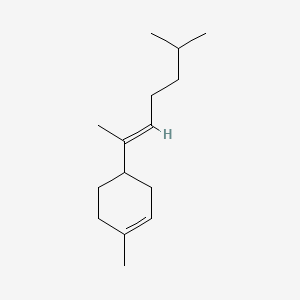



![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
